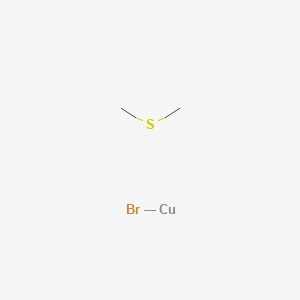![molecular formula C6H10N2O2 B051560 Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate CAS No. 111265-53-3](/img/structure/B51560.png)
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate, also known as MDB, is a bicyclic guanidine compound that has gained significant attention in the scientific community due to its unique properties. MDB is a highly reactive molecule that can be used as a catalyst in a variety of chemical reactions.
Mécanisme D'action
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate acts as a base catalyst, and its mechanism of action involves the deprotonation of the substrate. The resulting intermediate reacts with the electrophile to form the desired product. Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has a high basicity due to its bicyclic structure, which allows it to efficiently catalyze a variety of reactions.
Effets Biochimiques Et Physiologiques
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic, making it a promising candidate for use in chemical synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has several advantages as a catalyst, including its high reactivity, low toxicity, and ease of synthesis. However, it also has some limitations, such as its sensitivity to air and moisture, which can lead to decomposition. Additionally, its high basicity can lead to unwanted side reactions, making it important to carefully control reaction conditions.
Orientations Futures
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has shown promise as a catalyst in a variety of chemical reactions, and future research will likely focus on its use in more complex reactions. One potential area of research is the development of new synthetic methods for the production of chiral compounds using Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate as a catalyst. Additionally, Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate may be used in the development of new materials, such as polymers and coatings. Finally, further research is needed to fully understand the biochemical and physiological effects of Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate, as well as its potential for use in drug development.
Méthodes De Synthèse
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate can be synthesized through a variety of methods, including the reaction of 2-methyl-1,5-diaminopentane with dimethyl carbonate in the presence of a catalyst. Another method involves the reaction of 2-methyl-1,5-diaminopentane with dimethyl carbonate and carbon dioxide under high pressure and temperature. The resulting product is a white crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has been used as a catalyst in a variety of chemical reactions, including the synthesis of cyclic carbonates, urethanes, and amides. It has also been used in the synthesis of chiral compounds, such as chiral epoxides and amino alcohols. Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has shown promising results in the field of organic synthesis, and its use as a catalyst has led to the development of more efficient and environmentally friendly reactions.
Propriétés
Numéro CAS |
111265-53-3 |
|---|---|
Nom du produit |
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate |
Formule moléculaire |
C6H10N2O2 |
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate |
InChI |
InChI=1S/C6H10N2O2/c1-10-5(9)6-3-2-4-8(6)7-6/h7H,2-4H2,1H3 |
Clé InChI |
IXBSTSGUADVGCF-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CCCN1N2 |
SMILES canonique |
COC(=O)C12CCCN1N2 |
Synonymes |
1,6-Diazabicyclo[3.1.0]hexane-5-carboxylicacid,methylester,[1R-(1alpha,5alpha,6alpha)]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



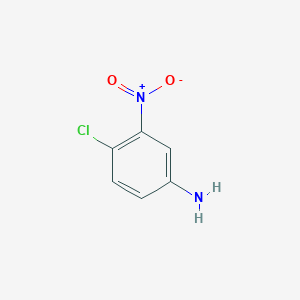
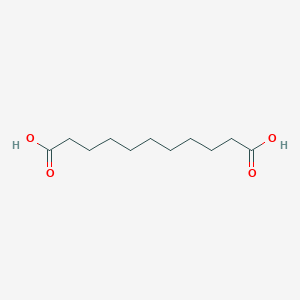
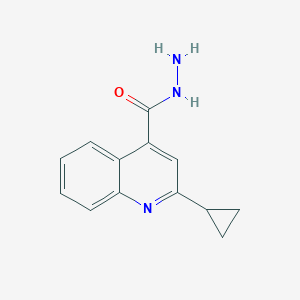
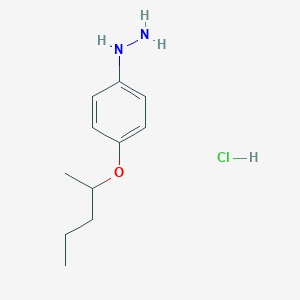
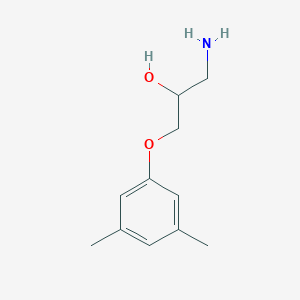
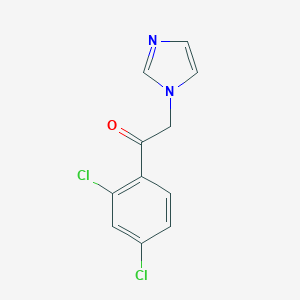
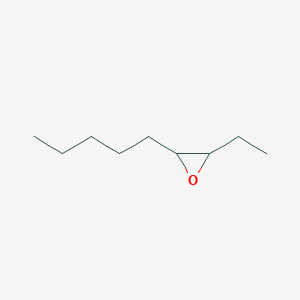
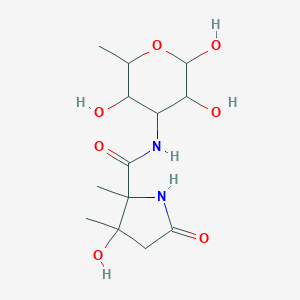
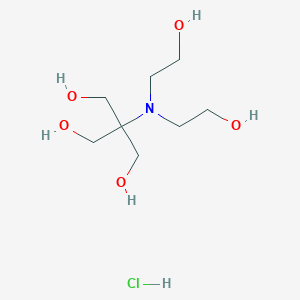
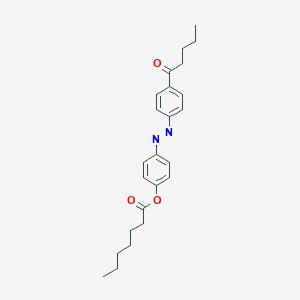
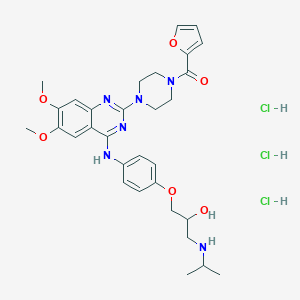
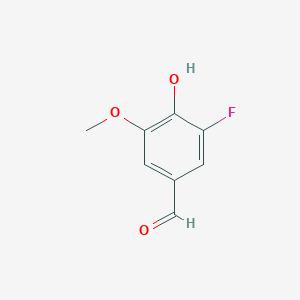
![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)](/img/structure/B51504.png)
